molecular formula C7H4BrF2NO2 B3213656 5-(Bromomethyl)-1,3-difluoro-2-nitrobenzene CAS No. 1123172-90-6

5-(Bromomethyl)-1,3-difluoro-2-nitrobenzene

Cat. No.: B3213656
CAS No.: 1123172-90-6
M. Wt: 252.01 g/mol
InChI Key: HHGDRLWUNUBJEF-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-1,3-difluoro-2-nitrobenzene is an organic compound with the molecular formula C7H4BrF2NO2 It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group, two fluorine atoms, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-1,3-difluoro-2-nitrobenzene typically involves a multi-step process starting from commercially available precursors. One common synthetic route includes the following steps:

    Bromomethylation: The bromomethyl group is introduced via a bromomethylation reaction, often using bromomethyl compounds like bromoform or bromomethane in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of high-purity reagents to minimize side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-1,3-difluoro-2-nitrobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups.

    Reduction: Formation of 5-(Aminomethyl)-1,3-difluoro-2-nitrobenzene.

    Oxidation: Formation of 5-(Carboxymethyl)-1,3-difluoro-2-nitrobenzene.

Scientific Research Applications

5-(Bromomethyl)-1,3-difluoro-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential use in biochemical assays and as a building block for biologically active compounds.

    Medicine: Explored for its potential in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-1,3-difluoro-2-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive towards nucleophiles, making it a useful intermediate in substitution reactions. The nitro group, being an electron-withdrawing group, influences the reactivity of the benzene ring and can participate in reduction reactions to form amines. The fluorine atoms contribute to the compound’s stability and reactivity by affecting the electron density of the benzene ring.

Comparison with Similar Compounds

Similar Compounds

    5-(Chloromethyl)-1,3-difluoro-2-nitrobenzene: Similar structure with a chloromethyl group instead of a bromomethyl group.

    5-(Bromomethyl)-1,3-difluoro-4-nitrobenzene: Similar structure with the nitro group in a different position on the benzene ring.

    5-(Bromomethyl)-1,4-difluoro-2-nitrobenzene: Similar structure with the fluorine atoms in different positions on the benzene ring.

Uniqueness

5-(Bromomethyl)-1,3-difluoro-2-nitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties. The presence of both electron-withdrawing (nitro and fluorine) and electron-donating (bromomethyl) groups allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

5-(bromomethyl)-1,3-difluoro-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2NO2/c8-3-4-1-5(9)7(11(12)13)6(10)2-4/h1-2H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGDRLWUNUBJEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)[N+](=O)[O-])F)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601262029
Record name 5-(Bromomethyl)-1,3-difluoro-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601262029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1123172-90-6
Record name 5-(Bromomethyl)-1,3-difluoro-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1123172-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Bromomethyl)-1,3-difluoro-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601262029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of PBr3 (7.04 mL, 73 mmol) in Et2O (200 mL) is added under argon at 0° C. a solution of (3,5-difluoro-4-nitro-phenyl)-methanol (9.3 g, 48.7 mmol) in Et2O (200 mL). The reaction mixture was allowed to warm to 25° C. and stirred for 24 h at 25° C. After the addition of MeOH (5 mL) at 0° C., the reaction mixture was poured onto cold aq. NaHCO3 solution and the product was extracted with EtOAc. Combined organic extracts were washed with saturated NaHCO3 solution and brine, dried over MgSO4, filtered and concentrated to provide the title compound after filtration through a plug of silicagel with hexane-EtOAc 3:1 as a yellow solid: TLC (hexane-EtOAc 3:1) Rf=0.40; HPLC RtA=2.01 min; 1H NMR (400 MHz, CDCl3): δ 7.14 (d, 2H), 4.40 (s, 2H).
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9.3 g
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200 mL
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200 mL
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5 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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